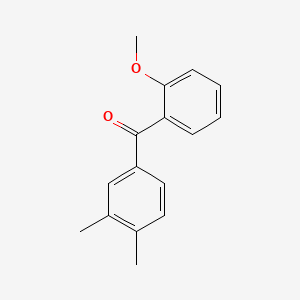

3,4-Dimethyl-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 4 positions on one phenyl ring and a methoxy group at the 2’ position on the other phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of 3,4-Dimethyl-2’-methoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Types of Reactions:

Oxidation: 3,4-Dimethyl-2’-methoxybenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Photoprotection

One of the primary applications of 3,4-Dimethyl-2'-methoxybenzophenone is as a UV filter in cosmetic formulations. This compound effectively absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and long-term skin damage.

- Mechanism of Action : The compound functions by absorbing UV radiation and converting it into less harmful wavelengths. It is particularly effective against both UVA and UVB rays, making it suitable for broad-spectrum sunscreen formulations.

- Skin Penetration Studies : Research indicates that this compound penetrates human skin effectively. In vitro studies using Franz diffusion cells have shown that the compound can permeate through the stratum corneum and reach deeper skin layers, which is crucial for its effectiveness as a UV filter .

Herbicidal Activity

This compound has also been investigated for its herbicidal properties . Studies have demonstrated its effectiveness in controlling weed growth in agricultural settings.

- Case Study : A study on the herbicidal activity of related benzophenone derivatives indicated that compounds similar to this compound exhibit significant herbicidal effects on paddy fields . The application of these compounds can lead to reduced competition from weeds, thus promoting crop yield.

Material Science Applications

In material science, this compound is utilized as an additive in polymer formulations to enhance UV stability.

- Polymer Stabilization : The compound can be incorporated into plastics and coatings to improve their resistance to UV degradation. This application is particularly important for outdoor materials that are exposed to sunlight for extended periods.

- Research Findings : Studies have shown that the inclusion of this compound in polymer matrices can significantly reduce photodegradation rates, thereby extending the lifespan of products made from these materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoprotection | UV filter in cosmetics | Effective absorption of UVA and UVB rays |

| Herbicidal Activity | Control of weed growth in agriculture | Significant herbicidal effects observed |

| Material Science | Additive for UV stabilization in polymers | Reduced photodegradation rates in treated materials |

作用機序

The mechanism of action of 3,4-Dimethyl-2’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 positions on both phenyl rings.

2,3-Dimethyl-4’-methoxybenzophenone: Similar structure but with methyl groups at the 2 and 3 positions and a methoxy group at the 4’ position.

Uniqueness: 3,4-Dimethyl-2’-methoxybenzophenone is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both electron-donating methyl and methoxy groups enhances its stability and makes it a versatile intermediate in organic synthesis .

生物活性

3,4-Dimethyl-2'-methoxybenzophenone is an organic compound belonging to the benzophenone family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H16O3

- IUPAC Name : 3,4-dimethyl-2-(3-methoxyphenyl)phenyl ketone

The presence of methyl and methoxy groups enhances its lipophilicity, which is crucial for biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that the compound demonstrated a growth inhibitory effect on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound shows potential in inhibiting specific kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : The methoxy and methyl groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study 1 : A study involving MCF-7 xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a model of bacterial infection, administration of the compound resulted in decreased bacterial load in infected tissues.

特性

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。